1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone 1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1421524-31-3
VCID: VC4383000
InChI: InChI=1S/C16H19Cl2N3O2/c1-11(22)21-9-12(10-21)16(23)20-6-4-19(5-7-20)13-2-3-14(17)15(18)8-13/h2-3,8,12H,4-7,9-10H2,1H3
SMILES: CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C16H19Cl2N3O2
Molecular Weight: 356.25

1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

CAS No.: 1421524-31-3

Cat. No.: VC4383000

Molecular Formula: C16H19Cl2N3O2

Molecular Weight: 356.25

* For research use only. Not for human or veterinary use.

1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone - 1421524-31-3

Specification

CAS No. 1421524-31-3
Molecular Formula C16H19Cl2N3O2
Molecular Weight 356.25
IUPAC Name 1-[3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]azetidin-1-yl]ethanone
Standard InChI InChI=1S/C16H19Cl2N3O2/c1-11(22)21-9-12(10-21)16(23)20-6-4-19(5-7-20)13-2-3-14(17)15(18)8-13/h2-3,8,12H,4-7,9-10H2,1H3
Standard InChI Key OCQOSPAKJPVCBI-UHFFFAOYSA-N
SMILES CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl

Introduction

1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a synthetic chemical compound that incorporates structural features of piperazine, azetidine, and dichlorophenyl groups. Its molecular structure suggests potential applications in medicinal chemistry, particularly due to the presence of pharmacologically active moieties such as piperazine and dichlorophenyl.

Synthesis

The synthesis of 1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone likely involves:

  • Preparation of Piperazine Derivative:

    • Reacting 3,4-dichloroaniline with piperazine derivatives under controlled conditions.

  • Azetidine Functionalization:

    • Introducing an azetidine ring via cyclization reactions.

  • Final Coupling Reaction:

    • Coupling the functionalized piperazine with an azetidine precursor using carbonyl activation agents like carbodiimides or acid chlorides.

This multi-step synthesis ensures precise incorporation of each functional group into the final molecule.

Potential Applications

The structural components of the compound suggest applications in:

  • Pharmacology:

    • The piperazine ring is a common feature in drugs targeting central nervous system receptors (e.g., serotonin or dopamine).

    • Dichlorophenyl groups enhance lipophilicity and receptor binding affinity.

  • Antimicrobial Agents:

    • Similar compounds have shown activity against bacterial and fungal strains due to their ability to disrupt cell membranes or inhibit enzymes.

  • Anti-inflammatory and Analgesic Properties:

    • Piperazine derivatives are known for their potential in reducing inflammation and pain.

Analytical Characterization

To confirm the identity and purity of the compound, the following techniques are essential:

TechniquePurpose
Infrared Spectroscopy (IR)Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹).
Nuclear Magnetic Resonance (NMR)Determines structural details (e.g., chemical shifts for aromatic protons).
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Elemental AnalysisVerifies the composition of C, H, N, Cl, and O atoms.

Research Findings on Related Compounds

Studies on similar compounds have demonstrated:

  • Antimicrobial Activity:

    • Piperazine-based derivatives exhibit broad-spectrum antibacterial and antifungal properties .

  • Analgesic Effects:

    • Structural analogs have shown higher efficacy than aspirin in animal models .

  • GPR119 Agonism:

    • Compounds with similar scaffolds have been investigated for their role in type-2 diabetes treatment .

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